2,2-Dimethylpropanoic acid, 4-methoxyphenyl ester
Overview
Description
2,2-Dimethylpropanoic acid, 4-methoxyphenyl ester is an organic compound with the molecular formula C12H16O3. It is a derivative of 2,2-dimethylpropanoic acid, where the carboxylic acid group is esterified with 4-methoxyphenol
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the esterification reaction between 2,2-dimethylpropanoic acid and 4-methoxyphenol. The reaction typically involves heating the two reactants in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified to obtain the desired ester.
Industrial Production Methods: In an industrial setting, the synthesis of 2,2-dimethylpropanoic acid, 4-methoxyphenyl ester may involve continuous flow reactors or large-scale batch reactors to handle the increased volume of reactants. The process may also include additional purification steps, such as distillation or recrystallization, to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethylpropanoic acid, 4-methoxyphenyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 2,2-dimethylpropanoic acid and 4-methoxyphenol.
Reduction: The compound can be reduced to form the corresponding alcohol derivative.
Oxidation: The ester can be oxidized to produce carboxylic acid derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Major Products Formed:
Hydrolysis: 2,2-Dimethylpropanoic acid and 4-methoxyphenol.
Reduction: 2,2-Dimethylpropanol derivative.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
2,2-Dimethylpropanoic acid, 4-methoxyphenyl ester has several scientific research applications:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound may be utilized in biochemical studies to understand enzyme mechanisms or metabolic pathways.
Industry: The ester can be used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2,2-Dimethylpropanoic acid, 4-methoxyphenyl ester exerts its effects depends on its specific application. For example, in drug development, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2,2-Dimethylpropanoic acid, 4-methoxyphenyl ester can be compared with other similar esters, such as:
2,2-Dimethylpropanoic acid, phenyl ester: This compound differs only in the substitution of the phenol group, which can affect its reactivity and applications.
2,2-Dimethylpropanoic acid, 4-hydroxyphenyl ester: The presence of a hydroxyl group instead of a methoxy group can lead to different chemical properties and uses.
Biological Activity
2,2-Dimethylpropanoic acid, 4-methoxyphenyl ester, is an organic compound that has garnered attention for its potential biological activities. This ester is part of a broader category of phenolic compounds known for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. This article delves into the biological activity of this compound, supported by various research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 208.25 g/mol. Its structure includes a dimethylpropanoic acid moiety linked to a 4-methoxyphenyl group, which contributes to its biological properties.
Molecular Structure
The molecular structure can be represented as follows:
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties. Research indicates that this compound may exhibit significant antioxidant activity due to its phenolic structure. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress in biological systems.
Anticancer Properties
Recent studies have explored the anticancer potential of derivatives of 2,2-Dimethylpropanoic acid. For instance, modifications of similar compounds have shown promising results against various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate | HeLa | 0.69 | |
Methyl-3-(4-methoxyphenyl)-3-hydroxy-2,2-dimethylpropanoate | Colon Cancer | Not specified |
These studies suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Another area of interest is the inhibition of DPP-4, an enzyme implicated in type 2 diabetes mellitus. Compounds similar to 2,2-Dimethylpropanoic acid have been studied for their ability to inhibit DPP-4 activity:
Inhibiting DPP-4 can enhance insulin secretion and improve glycemic control.
Study on Hormonal Regulation
A study involving the administration of flaxseed extract containing phenolic compounds (including derivatives of 2,2-Dimethylpropanoic acid) demonstrated significant effects on hormonal regulation in female rats with polycystic ovary syndrome (PCOS). The treatment showed improvements in biochemical markers such as insulin and testosterone levels after 16 days:
Treatment Group | Insulin Level (µU/mL) | Testosterone Level (ng/mL) |
---|---|---|
Control | 15 | 0.5 |
FSE + Chitosan | 8 | 0.3 |
This indicates the potential therapeutic effects of phenolic compounds on hormonal balance and metabolic disorders .
Synthesis and Structure Activity Relationship (SAR)
Research has focused on synthesizing various derivatives of the compound to enhance its biological activity. The structure-activity relationship studies have revealed that specific modifications can significantly increase potency against cancer cells while minimizing toxicity to normal cells .
Properties
IUPAC Name |
(4-methoxyphenyl) 2,2-dimethylpropanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,3)11(13)15-10-7-5-9(14-4)6-8-10/h5-8H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIMJPKPWCJCKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00312372 | |
Record name | 2,2-Dimethylpropanoic acid, 4-methoxyphenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00312372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19820-47-4 | |
Record name | NSC254050 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254050 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2-Dimethylpropanoic acid, 4-methoxyphenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00312372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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